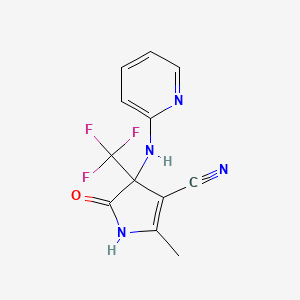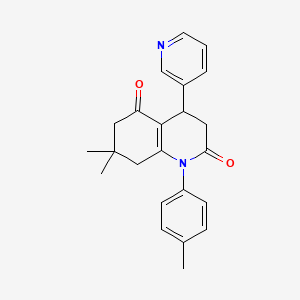![molecular formula C11H12N2O3 B11502547 (2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid](/img/structure/B11502547.png)
(2Z)-4-oxo-4-{[2-(pyridin-4-yl)ethyl]amino}but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID typically involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another approach involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is environmentally friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes mentioned above, with optimizations for large-scale reactions. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the pyridine ring, which can react with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carbamoyl group can form hydrogen bonds with biological targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
(2Z)-3-{[2-(PYRIDIN-4-YL)ETHYL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific structural features, such as the presence of the (2Z)-prop-2-enoic acid moiety, which imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(2-pyridin-4-ylethylamino)but-2-enoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10(1-2-11(15)16)13-8-5-9-3-6-12-7-4-9/h1-4,6-7H,5,8H2,(H,13,14)(H,15,16)/b2-1- |
InChI Key |
AMXAQRFKRYSSLQ-UPHRSURJSA-N |
Isomeric SMILES |
C1=CN=CC=C1CCNC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11502465.png)
![3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B11502468.png)

![1,3-bis[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11502497.png)
![1-(2,4-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11502498.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11502509.png)
![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-phenylbenzamide](/img/structure/B11502517.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11502519.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11502535.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11502542.png)
![6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11502548.png)

![4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid](/img/structure/B11502556.png)
![methyl 2-methyl-5-oxo-4-[(pyridin-3-ylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11502558.png)
